molecular formula C19H19N3OS B11614696 3-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11614696
M. Wt: 337.4 g/mol
InChI Key: JPRNTSHCTIJJHG-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with an amino and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenone derivatives with thioamides under acidic conditions to form the thienoquinoline core. Subsequent functionalization steps, such as amination and carboxamidation, are carried out to introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-N-(4-NITROPHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
  • N-CYCLOOCTYLQUINOLINE-2-CARBOXAMIDE
  • 4-HYDROXY-2-QUINOLONES

Uniqueness

3-AMINO-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its thienoquinoline core and the presence of both amino and carboxamide groups make it a versatile scaffold for drug design and materials science .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-11-6-2-4-8-14(11)21-18(23)17-16(20)13-10-12-7-3-5-9-15(12)22-19(13)24-17/h2,4,6,8,10H,3,5,7,9,20H2,1H3,(H,21,23)

InChI Key

JPRNTSHCTIJJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

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